molecular formula C20H14N4O3 B2716380 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 98806-54-3

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2716380
CAS No.: 98806-54-3
M. Wt: 358.357
InChI Key: WMSCJGVAPPOKNO-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often involve heating the mixture at elevated temperatures (140-220°C) for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(14-7-11-16(12-8-14)24(26)27)21-15-9-5-13(6-10-15)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSCJGVAPPOKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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